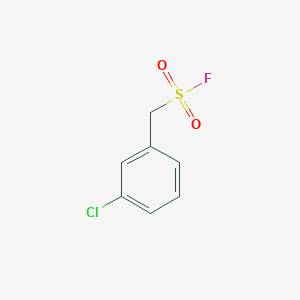

(3-Chlorophenyl)methanesulfonyl fluoride

Description

Significance and Scope of Sulfonyl Fluorides in Chemical Science

Sulfonyl fluorides have emerged as a highly significant class of functional groups in modern chemical science, valued for their unique balance of stability and reactivity. ambeed.com Unlike their more reactive sulfonyl chloride counterparts, the sulfur-fluorine bond is notably robust, demonstrating resistance to hydrolysis and thermal degradation. This stability makes them compatible with a wide range of chemical environments, including aqueous systems relevant to biology. ambeed.com

The utility of sulfonyl fluorides spans various disciplines. In organic synthesis, they are key players in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a state-of-the-art "click chemistry" reaction. This methodology allows for the efficient and reliable formation of sulfur-containing compounds by reacting sulfonyl fluorides with nucleophiles, enabling rapid synthesis and modification of complex molecules for applications in drug discovery and materials science.

In the realm of chemical biology and molecular pharmacology, sulfonyl fluorides function as "privileged warheads" for covalent inhibitors and chemical probes. ambeed.com Their tuned reactivity allows them to form stable covalent bonds with the nucleophilic side chains of various amino acid residues within proteins, including serine, lysine (B10760008), tyrosine, and histidine. This capability has led to their widespread use in developing potent and selective covalent inhibitors for enzymes, mapping protein binding sites, and identifying new therapeutic targets. ambeed.com

Overview of (3-Chlorophenyl)methanesulfonyl Fluoride: A Case Study in Contemporary Organic and Biological Chemistry

This compound is an arylalkanesulfonyl fluoride that serves as a specific example of this important class of compounds. Its structure features a phenyl ring substituted with a chlorine atom at the meta position, connected to a fluorosulfonylmethyl group (-CH₂SO₂F). This compound embodies the characteristic chemical properties of sulfonyl fluorides, positioning it as a potential tool for the applications described above.

While detailed research findings on the specific applications of this compound are not extensively documented in peer-reviewed literature, its structure is emblematic of the probes used in modern chemical biology. The presence of the sulfonyl fluoride "warhead" suggests its potential as a covalent modifier of protein targets, while the 3-chlorophenyl group provides a scaffold that can be tailored to achieve specific binding affinities and selectivities.

Below are the key identifiers and physicochemical properties of the compound.

| Identifier | Value |

|---|---|

| CAS Number | 1896535-32-2 ambeed.com |

| Molecular Formula | C₇H₆ClFO₂S |

| Molecular Weight | 208.64 g/mol |

| Property | Value |

|---|---|

| Physical State | Data not available in published literature |

| Boiling Point | Data not available in published literature |

| Melting Point | Data not available in published literature |

| Density | Data not available in published literature |

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClFO2S |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

(3-chlorophenyl)methanesulfonyl fluoride |

InChI |

InChI=1S/C7H6ClFO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2 |

InChI Key |

GYDPZDHCJMBODC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CS(=O)(=O)F |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 3 Chlorophenyl Methanesulfonyl Fluoride

Electrophilic Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (–SO₂F) is a highly stable yet reactive functional group. The sulfur atom, in its highest oxidation state (VI), is strongly electrophilic, making it a target for nucleophiles. The sulfur-fluorine bond is exceptionally robust against hydrolysis, thermolysis, and reduction compared to other sulfonyl halides like sulfonyl chlorides. bldpharm.comnih.gov This unique balance of stability and latent reactivity is central to its utility in modern organic chemistry. ccspublishing.org.cn

Nucleophilic Additions and Substitutions at the Sulfur(VI) Center

The electrophilic sulfur(VI) center of the sulfonyl fluoride group is susceptible to attack by various nucleophiles. nih.gov This reaction generally proceeds through a nucleophilic substitution mechanism where the fluoride ion acts as a leaving group. Common nucleophiles that react with sulfonyl fluorides include amines, phenols, and the side chains of amino acids such as lysine (B10760008), tyrosine, serine, and histidine. nih.govacs.orgenamine.net

The reactivity of aryl sulfonyl fluorides can be modulated by the electronic properties of the substituents on the aromatic ring. acs.org Electron-withdrawing groups, such as the chloro group in (3-Chlorophenyl)methanesulfonyl fluoride, can enhance the electrophilicity of the sulfur atom, potentially increasing its reactivity toward strong nucleophiles. The mechanism of this substitution can be complex, with possibilities including a direct, one-step displacement (analogous to an Sₙ2 reaction) or a two-step addition-elimination pathway involving a transient, hypervalent sulfur intermediate. researchgate.netnih.gov The specific pathway is influenced by the nature of the nucleophile, the solvent, and the structure of the sulfonyl fluoride itself.

Sulfur(VI) Fluoride Exchange (SuFEx) Reactions and Their Applications

A significant advancement in the application of sulfonyl fluorides is the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless. uga.edu SuFEx is recognized as a next-generation "click chemistry" reaction, characterized by its high efficiency, reliability, and biocompatibility. bldpharm.comuga.edunih.gov These reactions are typically metal-free and can proceed under mild, often aqueous, conditions. nih.gov

SuFEx reactions involve the exchange of the fluoride on a sulfur(VI) hub with a nucleophile, creating a stable covalent linkage. nih.gov The process is often facilitated by catalysts such as tertiary amines or bifluoride salts, which activate the otherwise stable S-F bond. nih.govnih.gov The applications of SuFEx are extensive and rapidly growing, spanning fields from materials science to drug discovery and chemical biology. acs.org For instance, sulfonyl fluorides are used as "warheads" in covalent inhibitors to target specific amino acid residues in proteins or as versatile connectors to link molecular modules. acs.orgenamine.net

Mechanistic Insights into SuFEx Click Chemistry (e.g., Sₙ2-type reactions)

The mechanism of SuFEx reactions is a subject of ongoing investigation, but it is understood to be driven by the high positive charge on the sulfur atom, which makes it highly attractive to nucleophiles. nih.gov For many reactions, a concerted, bimolecular nucleophilic substitution (Sₙ2-type) mechanism is proposed. nih.govwikipedia.orglibretexts.org In this model, the incoming nucleophile attacks the sulfur center from the backside relative to the fluoride leaving group, proceeding through a single pentacoordinate transition state. wikipedia.orgresearchgate.netlibretexts.org This concerted process results in the simultaneous formation of the new sulfur-nucleophile bond and cleavage of the sulfur-fluorine bond.

Alternatively, an addition-elimination mechanism may be operative, particularly with certain nucleophiles or under specific conditions. researchgate.netnih.gov This pathway involves the initial formation of a trigonal bipyramidal, hypervalent sulfur intermediate, which then expels the fluoride ion to give the final product. nih.gov The precise mechanism can be influenced by factors such as the steric and electronic properties of both the sulfonyl fluoride and the nucleophile. nih.govlibretexts.org

Reactions Involving the Chlorophenyl Substituent

The 3-chlorophenyl group of the molecule offers additional sites for chemical modification, primarily through reactions targeting the aromatic ring or the carbon-chlorine bond.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura with related compounds)

Aryl chlorides and related aryl sulfonates can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.orgmdpi.com While the S-F bond in sulfonyl fluorides is generally stable to transition-metal catalysis, the C-Cl bond on the aromatic ring can serve as a handle for such transformations. mdpi.comrsc.org In a Suzuki-Miyaura coupling, the aryl chloride would react with an organoboron reagent (like a boronic acid) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govmit.edu

However, the strong electron-withdrawing nature of the methanesulfonyl fluoride group can influence the reactivity of the C-Cl bond. nih.gov While aryl sulfonyl fluorides themselves have been explored as partners in Suzuki-Miyaura couplings, this typically involves cleavage of the C–S bond rather than the S–F bond, demonstrating the robustness of the sulfonyl fluoride moiety. rsc.orgresearchgate.net For a compound like this compound, selective activation of the C-Cl bond over the C-S or S-F bonds would be a key consideration for synthetic applications.

| Electrophile Type | Typical Leaving Group | Relative Reactivity Order | Key Advantage |

|---|---|---|---|

| Aryl Halide | -I, -Br, -Cl | Ar-I > Ar-Br >> Ar-Cl | Widely available and well-established reactivity. |

| Aryl Triflate | -OTf | Similar to Ar-Br | Highly reactive, good for less reactive systems. |

| Aryl Fluorosulfate | -OSO₂F | Comparable to triflates | More atom-economical and less toxic alternative to triflates. researchgate.net |

| Aryl Sulfonyl Chloride | -SO₂Cl | Ar-I > Ar-SO₂Cl > Ar-Br | Can be used directly in some coupling reactions. researchgate.net |

Electrophilic Aromatic Substitution with Related Aryl Fluorosulfonyl Compounds (e.g., Friedel-Crafts)

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such a reaction is dictated by the directing effects of the existing substituents: the chloro group and the methanesulfonyl fluoride group. uci.edu

Both the chloro and the sulfonyl groups are electron-withdrawing by induction, which deactivates the aromatic ring towards electrophilic attack compared to benzene. libretexts.orgyoutube.comlibretexts.org

Chloro Group: This is a deactivating substituent but is considered an ortho, para-director due to the ability of its lone pairs to stabilize the cationic intermediate (arenium ion) through resonance when attack occurs at these positions. uci.edulibretexts.org

Methanesulfonyl Fluoride Group: This is a strongly deactivating group due to the powerful inductive effect of the -SO₂F moiety. It acts as a meta-director, as it strongly destabilizes the arenium ion intermediates formed from ortho and para attack. youtube.com

Radical Chemistry of Arylalkanesulfonyl Fluorides

The study of sulfonyl fluorides in the context of radical chemistry has gained significant traction, offering novel pathways for the synthesis of complex molecules. These compounds can serve as precursors to highly reactive sulfonyl fluoride radicals, which are valuable intermediates in various chemical transformations.

The generation of the fluorosulfonyl radical (•SO2F) has been a key focus of research, as its transient nature has historically made it challenging to access and utilize. nih.gov Recent advancements, particularly in the realm of photoredox catalysis, have led to reliable methods for producing this and related radicals. nih.govnih.gov

One prominent method involves the use of sulfuryl chlorofluoride (FSO2Cl) as a radical precursor. thieme-connect.de Under photoinduced conditions, FSO2Cl can be activated to generate the •SO2F radical. thieme-connect.de This process has been instrumental in the development of radical fluorosulfonylation reactions of alkenes and alkynes. thieme-connect.de

To overcome the challenges associated with handling gaseous FSO2Cl, solid-state, bench-stable reagents have been developed. A notable example is the class of 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. nih.gov These compounds serve as effective •SO2F radical precursors under photoredox conditions, expanding the scope and practicality of radical fluorosulfonylation. nih.gov The generation of the •SO2F radical from these precursors allows for its subsequent addition to unsaturated bonds, a key step in radical fluorosulfonylation.

| Precursor | Method of Generation | Conditions | Reference |

| Sulfuryl chlorofluoride (FSO2Cl) | Photoredox Catalysis | Visible light, photocatalyst | thieme-connect.de |

| 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts | Photoredox Catalysis | Visible light, photocatalyst | nih.gov |

The reactivity of the •SO2F radical is characterized by its electrophilic nature, which drives its addition to electron-rich species such as alkenes and alkynes. nih.gov This addition is the initiation step for a cascade of reactions that ultimately lead to the incorporation of the sulfonyl fluoride moiety into the substrate.

Radical fluorosulfonylation has emerged as a powerful tool for the synthesis of sulfonyl fluorides. rsc.org These reactions leverage the reactivity of the •SO2F radical to create new carbon-sulfur bonds. The general mechanism involves the addition of the •SO2F radical to an unsaturated C-C bond, followed by further transformations.

In the case of alkenes, the reaction proceeds via the addition of the •SO2F radical to the double bond, forming a carbon-centered radical intermediate. This intermediate can then be trapped by a halogen atom (e.g., from FSO2Cl) or undergo other radical processes to yield the final product. nih.gov This approach provides a direct route to a variety of substituted alkenyl sulfonyl fluorides. nih.gov

For alkynes, radical fluorosulfonylation can lead to the formation of β-chloro alkenylsulfonyl fluorides through a radical chloro-fluorosulfonyl difunctionalization process. nih.gov These products are versatile synthetic hubs that can undergo further modifications. nih.gov The reaction of the •SO2F radical with alkynes offers a pathway to stereoselectively synthesize functionalized alkenyl sulfonyl fluorides. researchgate.net

The scope of radical fluorosulfonylation has been extended to more complex systems, including the late-stage functionalization of natural products, demonstrating the mildness and selectivity of these methods. nih.govresearchgate.net

| Substrate Type | Reagent | Product Type | Key Features | Reference |

| Alkenes | FSO2Cl | Alkenyl sulfonyl fluorides | Direct access to complex structures, applicable to late-stage functionalization | nih.gov |

| Alkynes | FSO2Cl | β-chloro alkenylsulfonyl fluorides | Provides versatile synthetic intermediates | nih.gov |

| Allyl Sulfones | FABI salts | Allyl sulfonyl fluorides | Direct C-H fluorosulfonylation | researchgate.net |

Spectroscopic and Structural Characterization of 3 Chlorophenyl Methanesulfonyl Fluoride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For fluorinated compounds like (3-Chlorophenyl)methanesulfonyl fluoride (B91410), multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are indispensable.

¹H, ¹³C, and ¹⁹F NMR Analyses for Structural Elucidation

The analysis of one-dimensional NMR spectra is the first step in characterizing the structure of (3-Chlorophenyl)methanesulfonyl fluoride. Each spectrum provides unique insights into the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms. For a compound like this compound, one would expect distinct signals for the methylene (B1212753) (-CH₂-) protons and the aromatic protons on the chlorophenyl ring. The chemical shift of the methylene protons is influenced by the adjacent electron-withdrawing sulfonyl fluoride group, typically shifting them downfield. The aromatic protons would exhibit a complex splitting pattern determined by their positions relative to the chloro and methanesulfonyl fluoride substituents. For the parent compound, phenylmethanesulfonyl fluoride (PMSF), the methylene protons appear at approximately 4.56 ppm, showing a characteristic doublet due to coupling with the fluorine atom (J=3.2 Hz), while the phenyl protons resonate around 7.42 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. A significant challenge in the ¹³C NMR of fluorinated compounds is the presence of carbon-fluorine coupling (¹J_CF, ²J_CF, etc.), which can be large and complicates the spectrum. acdlabs.commagritek.com For this compound, one would expect to see distinct signals for the methylene carbon and the six aromatic carbons. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant. Broadband proton decoupling is standard, but for complete clarity, simultaneous proton and fluorine decoupling may be required. magritek.com Studies on related fluorocarbon sulfonyl fluorides show that the chemical shifts of methylene groups adjacent to a sulfonyl fluoride group typically fall in the 52.8-65.7 ppm range. pdx.edu

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is highly suitable for NMR analysis. wikipedia.orgalfa-chemistry.com ¹⁹F NMR spectroscopy is particularly powerful for confirming the presence and electronic environment of the fluorine atom. wikipedia.org The chemical shift of the fluorine in the sulfonyl fluoride group (-SO₂F) is highly characteristic. For arylsulfonyl fluorides, the ¹⁹F chemical shift is typically observed in a specific region of the spectrum. For instance, the ¹⁹F signal for benzenesulfonyl fluoride appears at approximately +65.5 ppm relative to CFCl₃. ucsb.edu The exact shift for this compound would be influenced by the electronic effects of the 3-chloro substituent on the phenyl ring.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | ~7.42 | Multiplet | Aromatic Protons (C₆H₅) |

| ¹H | ~4.56 | Doublet, J_HF = 3.2 Hz | Methylene Protons (-CH₂-) |

| ¹³C | 52.8 - 65.7 (typical range) | Triplet (due to J_CF) | Methylene Carbon (-CH₂-) |

| ¹⁹F | ~+65.5 (for C₆H₅SO₂F) | Triplet (due to J_HF) | Sulfonyl Fluoride (-SO₂F) |

2D NMR Techniques for Connectivity and Conformation

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to definitively assign their positions on the 3-substituted phenyl ring.

HSQC: An HSQC experiment correlates proton signals with their directly attached carbon signals. This would unequivocally link the methylene proton signal to the methylene carbon signal and each aromatic proton to its corresponding aromatic carbon.

HMBC: The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the methylene group and the sulfonyl fluoride moiety, as well as the connection of the methanesulfonyl fluoride group to the chlorophenyl ring.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

For sulfonyl fluorides, the most characteristic vibrations are the symmetric and asymmetric stretching modes of the sulfonyl group (S=O). These bands are typically strong in the IR spectrum and appear in the regions of 1410-1370 cm⁻¹ for the asymmetric stretch and 1204-1166 cm⁻¹ for the symmetric stretch. nih.gov The presence of the electron-withdrawing fluorine atom can slightly shift these frequencies. Additionally, vibrations corresponding to the C-H bonds of the aromatic ring and the methylene group, as well as the C-S and S-F bonds, would be observed. The IR spectrum for the related Phenylmethylsulfonyl fluoride (PMSF) shows these characteristic absorptions. chemicalbook.comnih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric SO₂ Stretch | 1410 - 1370 | Strong |

| Symmetric SO₂ Stretch | 1204 - 1166 | Strong |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium to Weak |

| S-F Stretch | ~850 - 750 | Strong |

Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental formula of a compound. wikipedia.org For this compound (C₇H₆ClFO₂S), HRMS would provide an exact mass measurement, allowing for unambiguous confirmation of its elemental composition. The molecular weight of this compound is approximately 208.64 g/mol . bldpharm.com

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural information. Common fragmentation pathways for such molecules might include the loss of the fluorine atom, the SO₂F group, or cleavage of the benzyl-sulfonyl bond. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key diagnostic feature in the mass spectrum, with a characteristic M+2 peak.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography of closely related sulfonyl fluoride derivatives provides invaluable, definitive information about their solid-state structure. chemicalbook.com This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the molecular geometry.

Crystal structures of related compounds reveal key features of the sulfonyl fluoride moiety, such as the tetrahedral geometry around the sulfur atom. Furthermore, crystallographic analysis elucidates intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of molecules in the crystal lattice. This information is fundamental to understanding the physical properties of the compound in the solid state.

Computational and Theoretical Investigations of 3 Chlorophenyl Methanesulfonyl Fluoride

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the geometric and electronic properties of molecules. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net

For (3-Chlorophenyl)methanesulfonyl fluoride (B91410), DFT calculations would provide the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. Furthermore, these calculations yield fundamental energetic data that helps in understanding its stability and electronic characteristics.

Table 1: Representative Data from DFT Calculations for Aromatic Compounds This table presents typical output data from DFT calculations on aromatic molecules, illustrating the type of information that would be generated for (3-Chlorophenyl)methanesulfonyl fluoride.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. | Varies (e.g., in Hartrees) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | ~ 4.5 eV |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying stable intermediates and, crucially, the high-energy transition states that connect them. A transition state represents the energy maximum along a reaction coordinate and is a key factor in determining the reaction rate.

By modeling the interaction of this compound with various reactants, computational chemists can calculate the activation energies required for different potential reaction pathways. This analysis can reveal the most favorable mechanism for a given transformation, such as nucleophilic substitution at the sulfonyl group. Identifying the geometry and energy of a transition state provides a molecular-level picture of how bonds are formed and broken during the reaction. researchgate.net

In reactions where new stereocenters are formed, DFT can be used to predict and explain the observed stereoselectivity. This is particularly relevant for fluorination reactions, which are critical for synthesizing many pharmaceutical compounds. nih.gov

For instance, in asymmetric fluorocyclization reactions, DFT calculations can model the transition states leading to different stereoisomers. nih.gov By comparing the relative energies of these diastereomeric transition states, researchers can determine which stereochemical outcome is favored. The energy difference between these transition states directly correlates with the enantiomeric excess (ee) observed experimentally. This analysis often reveals that subtle non-covalent interactions, such as hydrogen bonds or steric repulsion within the catalyst-substrate complex, are responsible for directing the stereochemical outcome of the fluorination. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.demdpi.com The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color-coded scheme on a constant electron density surface.

The different colors on an MEP map indicate regions of varying electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the electronegative oxygen and fluorine atoms.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. The sulfur atom and the hydrogen atoms would likely show positive potential.

Green: Regions of neutral or near-zero potential.

MEP analysis can identify the most probable sites for intermolecular interactions, hydrogen bonding, and chemical reactions. nih.gov For this compound, an MEP map would highlight the electrophilic nature of the sulfur atom and the nucleophilic character of the oxygen and fluorine atoms, providing a clear rationale for its reactivity patterns. researchgate.net

Natural Bond Orbital (NBO) Analysis for Bonding and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the complex, many-electron wavefunction of a molecule in terms of localized chemical bonds and lone pairs, resembling the familiar Lewis structure concept. wisc.edu This analysis provides detailed insights into chemical bonding, charge distribution, and intramolecular delocalization effects. nih.gov

A key feature of NBO analysis is its ability to quantify the stabilization energy associated with "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often referred to as hyperconjugation, represent the delocalization of electron density from a Lewis-type orbital (a bond or lone pair) to a non-Lewis-type orbital (an antibonding or Rydberg orbital). acadpubl.eu

For this compound, NBO analysis would likely reveal significant delocalization interactions, such as:

Electron donation from the lone pairs of the oxygen and fluorine atoms into the antibonding orbitals of adjacent bonds (e.g., n(O) → σ*(S-C)).

Interactions between the π-system of the chlorophenyl ring and the sulfonyl group.

Table 2: Illustrative Donor-Acceptor Interactions from NBO Analysis This table shows hypothetical, but chemically reasonable, NBO interactions for this compound, indicating the type of charge delocalization that stabilizes the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) | σ* (S-F) | High | Hyperconjugation |

| LP (O) | σ* (S-C) | Moderate | Hyperconjugation |

| LP (Cl) | π* (C-C) of ring | Moderate | Resonance/Delocalization |

| π (C-C) of ring | π* (C-C) of ring | High | π-conjugation in the ring |

E(2) represents the stabilization energy associated with the electron delocalization from the donor to the acceptor orbital.

Conformational Analysis

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. Since the biological activity and reactivity of a molecule can depend on its three-dimensional shape, understanding its preferred conformation is crucial.

For this compound, the primary source of conformational flexibility is the rotation around the C-S single bond connecting the phenyl ring to the sulfonyl group. Computational methods, particularly DFT, can be used to perform a systematic scan of the potential energy surface by rotating this bond. This process generates a profile of energy versus the dihedral angle, allowing for the identification of energy minima (stable conformers) and energy maxima (rotational barriers). The results would indicate the most stable, low-energy conformation of the molecule in the gas phase or in solution. nih.gov

In Silico Prediction of Reactivity and Selectivity Profiles

The collective data from the aforementioned computational methods can be integrated to create an in silico profile of a molecule's likely reactivity and selectivity. This predictive approach is a cornerstone of modern computational chemistry. nih.gov

Selectivity Prediction: Local reactivity descriptors, primarily from MEP and NBO analyses, predict where a reaction is most likely to occur. MEP maps visually identify the most electron-rich and electron-poor sites, predicting the points of electrophilic and nucleophilic attack, respectively. nih.gov NBO analysis can further refine this by quantifying the charge on each atom. For regioselective reactions, comparing the activation energies for attack at different sites via transition state analysis provides a robust prediction of the major product.

For this compound, these in silico methods would predict that nucleophiles would preferentially attack the electron-deficient sulfur atom, while electrophiles would target the oxygen atoms or specific positions on the electron-rich aromatic ring.

Biological Activity and Enzymatic Interactions of 3 Chlorophenyl Methanesulfonyl Fluoride Analogues in Research

In Vitro Enzyme Inhibition Studies

In vitro studies are fundamental to understanding the direct interactions between inhibitors and their target enzymes. For analogues of (3-Chlorophenyl)methanesulfonyl fluoride (B91410), research has primarily focused on their potential as inhibitors of enzymes crucial in neurological and viral processes.

Phenylmethylsulfonyl fluoride (PMSF) is a well-known, nonspecific, and irreversible inhibitor of serine proteases and has also been shown to inhibit acetylcholinesterase (AChE). chemicalbook.com PMSF acts by sulfonylating the hydroxyl group of the active site serine residue in enzymes.

Research on PMSF's interaction with AChE has revealed differential inhibition of various molecular forms of the enzyme. Systemic administration in studies resulted in a significant reduction in brain AChE, with a more pronounced effect on membrane-associated forms of the enzyme. nih.gov Specifically, the tetrameric form of AChE was significantly inhibited in the brain and hemidiaphragm, while the monomeric form was largely spared across all tissues. nih.gov However, when PMSF was applied to a muscle homogenate in vitro, all forms of AChE were inhibited equally. nih.gov

Comparative studies between PMSF and benzenesulfonyl fluoride (BSF) have highlighted differences in their reactivity with AChE from different species. While BSF inhibits both mouse and Torpedo californica AChE, PMSF does not show measurable reactivity with the T. californica enzyme. researchgate.netnih.gov This difference in sensitivity is not attributed to the amino acid at position 330 but may be related to residues at positions 288 and 290 within the active site. researchgate.netnih.gov

Table 1: Comparative Inhibition of Acetylcholinesterase (AChE) by Phenylmethylsulfonyl Fluoride (PMSF) across different enzyme forms and tissues.

| Tissue/Enzyme Form | Extent of Inhibition by PMSF | Reference |

| Brain AChE (in vivo) | 71% reduction | nih.gov |

| Hemidiaphragm Muscle AChE (in vivo) | 65% reduction | nih.gov |

| Extensor Digitorum Longus Muscle AChE (in vivo) | 50% reduction | nih.gov |

| Soleus Muscle AChE (in vivo) | 41% reduction | nih.gov |

| Muscle Asymmetric AChE (in vivo) | 50-80% reduction | nih.gov |

| Brain and Hemidiaphragm Tetrameric AChE (in vivo) | 60-76% inhibition | nih.gov |

| Other Muscles Tetrameric AChE (in vivo) | 18-22% inhibition | nih.gov |

| Monomeric AChE (all tissues, in vivo) | Spared | nih.gov |

| Muscle Homogenate (in vitro) | All forms inhibited equally | nih.gov |

| Purified Monomer and Tetramer forms (in vitro) | Inhibited equally | nih.gov |

The 3C-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.commdpi.com This cysteine protease is responsible for processing viral polyproteins into functional non-structural proteins. nih.govmdpi.com

While direct studies on (3-Chlorophenyl)methanesulfonyl fluoride are limited in this context, research on other compounds containing the 3-chlorophenyl moiety has shown promise. For instance, the compound 2-chloro-N-(2-((3-chlorophenyl)amino)-2-oxoethyl)acetamide was synthesized and evaluated for its potential to inhibit SARS-CoV-2 3CLpro. nih.gov Virtual screening and molecular docking studies identified this compound as a potential covalent inhibitor of the protease. nih.gov Subsequent biochemical assays indicated that a derivative of this compound, C2, could inhibit 3CLpro with a 72% inhibitory rate at a concentration of 10 μM. nih.gov

Table 2: Inhibitory Activity of a 3-Chlorophenyl-Containing Analogue against SARS-CoV-2 3CLpro.

| Compound | Target Enzyme | Inhibitory Rate at 10 µM | Reference |

| C2 (derivative of 2-chloro-N-(2-((3-chlorophenyl)amino)-2-oxoethyl)acetamide) | SARS-CoV-2 3CLpro | 72% | nih.gov |

Structure-Activity Relationships (SAR) of Halogenated Arylalkanesulfonyl Fluorides

The biological activity of arylalkanesulfonyl fluorides is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of halogens, such as chlorine, can modulate the potency and selectivity of these compounds as enzyme inhibitors.

The 3-chlorophenyl group can influence the biological activity of a molecule through a combination of steric and electronic effects. The chlorine atom is an electron-withdrawing group, which can affect the reactivity of the sulfonyl fluoride moiety. Its position on the phenyl ring is crucial for determining the binding affinity and selectivity of the inhibitor for its target enzyme.

The inhibitory activity of arylalkanesulfonyl fluorides can be significantly altered by changing the substituents on the aryl ring. For example, studies on the inhibition of AChE by phenylmethylsulfonyl fluoride (PMSF) and benzenesulfonyl fluoride (BSF) reveal differences in their inhibitory profiles. researchgate.netnih.gov PMSF, an arylalkanesulfonyl fluoride, shows different species selectivity compared to BSF, an arylsulfonyl fluoride. researchgate.netnih.gov

Mechanistic Understanding of Enzyme-Inhibitor Interactions (in vitro)

Sulfonyl fluorides are a class of irreversible inhibitors that typically target serine proteases and esterases. nih.govrsc.org The mechanism of inhibition involves the formation of a covalent bond between the inhibitor and a key amino acid residue in the enzyme's active site. nih.govresearchgate.net

The active site of serine proteases and esterases, such as acetylcholinesterase, contains a catalytic triad (B1167595) which includes a highly reactive serine residue. wikipedia.org The sulfonyl fluoride group of the inhibitor acts as an electrophile. The reaction is initiated by the nucleophilic attack of the hydroxyl group of the active site serine on the sulfur atom of the sulfonyl fluoride. This leads to the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion. scielo.br This covalent modification of the active site serine renders the enzyme inactive. biocompare.com

This irreversible inhibition is a key feature of sulfonyl fluorides and is the basis for their use as probes to identify active site serine residues in enzymes. wikipedia.org The stability of the resulting sulfonamide bond ensures a long-lasting inhibition of the target enzyme. nih.gov

Non-Covalent Binding Modes

Research into the solid-state interactions of aromatic sulfonyl fluorides reveals key patterns that are relevant to their binding within a protein environment. nih.gov The dominant non-covalent interactions arise from the sulfonyl oxygen atoms, not the fluoride atom. nih.gov These oxygen atoms can act as hydrogen bond acceptors, interacting with hydrogen bond donors from the protein, such as backbone amides or specific amino acid side chains. nih.gov

A crucial interaction within the binding pocket involves hydrogen bonding to the sulfonyl fluoride group itself. For example, in the binding of sulfonyl fluorides to transthyretin (TTR), a glutamic acid residue is thought to form a hydrogen bond with the sulfonyl fluoride group. nih.govrsc.org This interaction polarizes and activates the sulfur(VI) center, making it more susceptible to nucleophilic attack. nih.gov While the sulfonyl oxygens readily participate in various interactions, the fluorine atom itself is not typically observed to form hydrogen bonds. nih.govfgcu.edu However, it can participate in other types of close contacts, such as F-π interactions with aromatic residues in the binding site. nih.govfgcu.edu The combination of these non-covalent forces correctly orients the inhibitor, reduces the translational and rotational degrees of freedom, and sets the stage for the subsequent covalent modification. nih.gov

| Interacting Group on Inhibitor | Type of Interaction | Potential Protein Partner | Reference |

|---|---|---|---|

| Sulfonyl Oxygens (O=S=O) | Hydrogen Bonding | Backbone amides, H-bond donor side chains (e.g., Lys, Arg, Ser) | nih.govnih.gov |

| Sulfonyl Fluoride Group (-SO₂F) | Hydrogen Bonding / Polarization | H-bond donor side chains (e.g., Glu) | nih.govrsc.org |

| Fluorine Atom (-F) | F-π Interactions | Aromatic side chains (e.g., Phe, Tyr, Trp) | nih.govfgcu.edu |

| Aryl Ring | Hydrophobic Interactions, π-π Stacking | Hydrophobic pockets, aromatic side chains | rsc.org |

Covalent Inhibition Mechanisms (e.g., Sulfonylation of Active Site Residues)

Following non-covalent binding, analogues of this compound can act as targeted covalent inhibitors. The mechanism involves the sulfonylation of a nucleophilic amino acid residue in the enzyme's active site, a process enabled by the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.gov This reaction transforms the relatively stable sulfonyl fluoride into a highly reactive species only within the organized environment of the protein binding site, which enhances electrophilicity and facilitates the expulsion of the fluoride leaving group. nih.gov

The sulfonyl fluoride group serves as a privileged electrophilic "warhead" capable of reacting with a variety of nucleophilic amino acid side chains, a key advantage over more common warheads that exclusively target cysteine. rsc.orgresearchgate.net This allows for the targeting of a broader range of proteins. The most commonly targeted residues include:

Lysine (B10760008): The ε-amino group of a lysine residue can attack the sulfur atom, displacing the fluoride and forming a highly stable sulfonamide bond. rsc.orgacs.orgacs.org This has been demonstrated in the inhibition of kinases like EGFR and the protein transthyretin. nih.govnih.gov

Tyrosine: The hydroxyl group of tyrosine is another effective nucleophile for this reaction, forming a stable sulfonate ester linkage. researchgate.netacs.orgacs.org The rational targeting of specific tyrosine residues has been achieved with sulfonyl fluoride probes against enzymes like the mRNA-decapping scavenger enzyme DcpS. nih.gov

Serine: As a canonical active site nucleophile in many hydrolases, the serine hydroxyl group readily reacts with sulfonyl fluorides. rsc.org This is the mechanism for inhibitors of serine proteases such as fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE). nih.govrsc.org

Histidine: The imidazole (B134444) side chain of histidine has also been shown to be a target for covalent modification by sulfonyl fluorides. rsc.orgacs.orgacs.org

The reaction results in the irreversible formation of a covalent bond between the inhibitor and the enzyme, leading to the permanent inactivation of the protein. nih.gov The stability of the resulting adduct is a key feature; for instance, adducts with lysine and tyrosine are particularly stable, ensuring durable inhibition. researchgate.netacs.orgacs.org

| Target Enzyme/Protein Class | Targeted Residue | Resulting Covalent Linkage | Mechanism | Reference |

|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Lysine (Lys745) | Sulfonamide | Sulfonylation via SuFEx | nih.gov |

| Transthyretin (TTR) | Lysine (Lys15) | Sulfonamide | Sulfonylation via SuFEx | nih.gov |

| mRNA-decapping scavenger enzyme (DcpS) | Tyrosine (Tyr113, Tyr143) | Sulfonate Ester | Sulfonylation via SuFEx | rsc.orgnih.gov |

| Serine Proteases (e.g., FAAH, AChE) | Serine | Sulfonate Ester | Sulfonylation via SuFEx | nih.govrsc.org |

| Human Neutrophil Elastase (hNE) | Serine | Sulfonate Ester | Sulfonylation via SuFEx |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound "this compound" within the detailed structure and specific contexts requested. The search for research specifically detailing the applications of "this compound" in the areas of activity-based protein profiling, its use as a building block for complex molecules, its role in fragment-based drug discovery, and its application in radiolabeling strategies did not yield any specific results for this particular compound.

While there is a substantial body of research on the broader class of sulfonyl fluorides as versatile tools in chemical biology and medicinal chemistry, the available information does not specifically mention or detail the activities and applications of "this compound." Therefore, an article that strictly adheres to the provided outline and focuses exclusively on this compound cannot be constructed from the currently accessible scientific literature.

Applications in Chemical Biology and Medicinal Chemistry Research

Radiolabeling Strategies for Research Probes

¹⁸F Enrichment for Imaging and Tracer Development Research

A thorough review of scientific literature and chemical databases reveals no specific studies or data on the use of (3-Chlorophenyl)methanesulfonyl fluoride (B91410) for the purpose of ¹⁸F enrichment in the context of PET imaging and tracer development. Consequently, no detailed research findings or data tables can be presented for this specific application.

Environmental Fate and Degradation Studies Theoretical and Abiotic

Abiotic Degradation Pathways of Organosulfonyl Fluorides

Organosulfonyl fluorides are generally more resistant to abiotic degradation, particularly hydrolysis, compared to their chloride counterparts due to the high strength of the sulfur-fluorine bond. researchgate.net However, under certain environmental conditions, these compounds can undergo degradation.

Hydrolysis:

Hydrolysis is a significant abiotic degradation pathway for many organic compounds in aquatic environments. For sulfonyl fluorides, this process involves the cleavage of the sulfonyl-fluoride bond to form the corresponding sulfonic acid and fluoride (B91410) ion. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of substituents on the aromatic ring.

While specific hydrolysis data for (3-Chlorophenyl)methanesulfonyl fluoride is not available, studies on the structurally similar compound, phenylmethanesulfonyl fluoride (PMSF), indicate that it is unstable in aqueous solutions. The hydrolysis of PMSF is pH-dependent, with the rate increasing significantly with higher pH. This suggests that under alkaline environmental conditions, hydrolysis could be a relevant degradation pathway for this compound. The presence of the electron-withdrawing chloro group on the phenyl ring may influence the rate of hydrolysis, potentially making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions compared to the unsubstituted compound.

Interactive Data Table: Hydrolysis Half-life of Phenylmethanesulfonyl Fluoride (PMSF) at 25°C

| pH | Half-life (minutes) |

| 7.0 | 110 |

| 7.5 | 55 |

| 8.0 | 35 |

Note: This data is for Phenylmethanesulfonyl fluoride and serves as an analogue for estimating the behavior of this compound.

Photolysis:

Photolysis, or degradation by sunlight, is another important abiotic process for compounds containing aromatic rings, especially those with halogen substituents. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds. For chlorinated aromatic compounds, the carbon-chlorine bond is often susceptible to photolytic cleavage.

Specific photolysis studies on this compound are not documented. However, research on the photolysis of chlorobenzene (B131634) in aqueous solutions demonstrates that it undergoes degradation to form products such as phenol (B47542) and chloride ions. koreascience.kruwaterloo.ca This indicates that the chlorophenyl moiety of this compound is likely to be susceptible to photodegradation. The process would likely involve the cleavage of the carbon-chlorine bond, leading to the formation of radical species that can further react with water and other environmental components. The presence of the methanesulfonyl fluoride group may also influence the photochemical behavior of the molecule.

Theoretical Assessment of Environmental Transformation Products

Based on the known abiotic degradation pathways of analogous compounds, the following transformation products for this compound can be theoretically predicted.

Hydrolysis Products:

The primary hydrolysis product of this compound is expected to be (3-Chlorophenyl)methanesulfonic acid and the fluoride ion. This reaction involves the replacement of the fluorine atom with a hydroxyl group from water.

Photolysis Products:

The photolytic degradation of this compound is anticipated to be more complex. Drawing parallels with the photolysis of chlorobenzene, the primary photolytic event is likely the cleavage of the C-Cl bond. This would generate a phenylmethanesulfonyl fluoride radical. This highly reactive species could then undergo a variety of reactions, leading to several potential transformation products:

Phenylmethanesulfonyl fluoride: Formed by the abstraction of a hydrogen atom from the surrounding medium by the phenylmethanesulfonyl fluoride radical.

Hydroxylated derivatives: Reaction of the radical with water could lead to the formation of various hydroxyphenylmethanesulfonyl fluoride isomers.

Further degradation products: The initial photoproducts may undergo further degradation, potentially leading to the cleavage of the sulfonyl group and the eventual mineralization to carbon dioxide, water, sulfate, and fluoride ions under prolonged exposure to sunlight.

It is important to note that these are theoretical predictions based on the behavior of structurally similar compounds. The actual environmental transformation products of this compound may vary depending on specific environmental conditions such as pH, temperature, the presence of other substances, and the intensity of solar radiation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.